2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClF2N2O5/c27-15-3-1-14(2-4-15)25(33)18-12-31(13-24(32)30-16-5-6-19(28)20(29)9-16)21-11-23-22(35-7-8-36-23)10-17(21)26(18)34/h1-6,9-12H,7-8,13H2,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQZQHVLTXLWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=C(C=C4)Cl)CC(=O)NC5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClF2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Dioxin Ring: The dioxin ring can be introduced through a cyclization reaction involving appropriate dihydroxy compounds and aldehydes or ketones.
Substitution Reactions: The chlorobenzoyl and difluorophenyl groups are introduced through nucleophilic substitution reactions using corresponding halides and appropriate nucleophiles.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound, often using coupling agents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides and nucleophiles in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
The compound 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide is a quinoline derivative with potential applications in various scientific fields, including medicinal chemistry and material science. It contains a quinoline core, a dioxin ring, and chlorobenzoyl and difluorophenyl groups.
Note: Information regarding specific applications of this compound is limited and further research may be required to fully understand its potential.
Compound Identifiers
- ChemDiv Compound ID: C647-0440
- Molecular Formula:
- IUPAC Name: 2-[8-(4-chlorobenzoyl)-9-oxo-2H3H6H9H-dioxino[23-g]quinolin-6-yl]-N-(34-difluorophenyl)acetamide
- SMILES: O=C(CN(C=C1C(c(cc2)ccc2Cl)=O)c(cc2OCCOc2c2)c2C1=O)Nc(cc1)cc(F)c1F
- InChI Key: DOQZQHVLTXLWOL-UHFFFAOYSA-N
- MDL Number (MFCD): Not available in the search results.
Potential Research Applications
While the search results do not provide detailed case studies or specific research findings for this compound, they suggest its use is limited to non-human research. The compound is available from various suppliers for research purposes. Its complex structure makes it interesting for scientific fields such as medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit key enzymes involved in metabolic pathways, thereby exerting antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The target compound shares a common [1,4]dioxino[2,3-g]quinoline backbone with several analogs, differing primarily in substituents on the benzoyl and acetamide groups. Key analogs and their properties are summarized below:
Key Observations :
- Electron-Withdrawing vs.
- Fluorine Substituents: The 3,4-difluorophenyl group in the target compound increases hydrophobicity and metabolic stability relative to non-fluorinated analogs (e.g., dimethoxyphenyl or methoxyphenyl) .
- Molecular Weight : The target compound (538.93 g/mol) is heavier than analogs like the dimethoxyphenyl derivative (500.50 g/mol), which may affect solubility and permeability .
Bioactivity and Structure–Activity Relationships (SAR)
- Core Scaffold Activity: The [1,4]dioxino[2,3-g]quinoline core is associated with kinase inhibition and antiproliferative effects, as seen in structurally related quinoline derivatives .
- Substituent Effects :
- Chlorobenzoyl Group : Chlorine at the 4-position may enhance binding to hydrophobic pockets in target proteins, as observed in chlorophenyl-containing kinase inhibitors .
- Fluorinated Acetamide : Fluorine atoms improve metabolic stability and membrane permeability, as demonstrated in fluorophenylacetamide analogs .
- Activity Cliffs: Small structural changes (e.g., chloro → ethoxy) can lead to significant potency differences.
Computational Similarity and Predictive Modeling
Studies highlight the utility of computational tools in comparing structural analogs:
- Tanimoto Coefficient: Compounds with >70% similarity in fingerprint-based metrics (e.g., MACCS or Morgan fingerprints) often share bioactivity profiles .
- Activity Landscape Modeling: Substituent variations (e.g., chloro vs. methoxy) may create "activity cliffs," where minor structural changes drastically alter potency .
Biological Activity
The compound 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide is a complex organic molecule belonging to the class of quinoline derivatives . Its molecular formula is with a molecular weight of approximately 504.92 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and therapeutic applications.
Chemical Structure
The structural complexity of this compound includes a quinoline core fused with a dioxin ring and various functional groups such as chlorobenzoyl and difluorophenyl moieties. The arrangement of these substituents plays a crucial role in its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 866342-11-2 |
| Molecular Formula | C27H21ClF2N2O6 |
| Molecular Weight | 504.92 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to antimicrobial or anticancer effects.
- Receptor Modulation : Interaction with receptors can modulate signaling pathways that are crucial for cell proliferation and survival.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Antimicrobial Activity : The presence of the dioxin ring and quinoline structure suggests potential efficacy against various pathogens.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by modulating inflammatory cytokines.
Study 1: Anticancer Activity
In a study examining the effects of quinoline derivatives on cancer cell lines (e.g., PC-3 and MCF-7), the compound demonstrated significant cytotoxicity. The mechanism was linked to the inhibition of the phosphoinositide 3-kinase/Akt pathway, leading to cell cycle arrest and apoptosis .
Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of similar quinoline derivatives against various bacterial strains. Results indicated that compounds with similar structures exhibited potent antibacterial activity, suggesting that modifications in the substituents could enhance efficacy .
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling steps, with yields improved by ligand tuning (e.g., XPhos) .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
- Temperature Control : Cyclization at 80–100°C minimizes side products .
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of substituents (e.g., 3,4-difluorophenyl group) and acetamide linkage .
- X-ray Crystallography : Resolves stereochemical ambiguities in the dioxinoquinoline core. Intramolecular H-bonding (e.g., C–H···O interactions) stabilizes the crystal lattice .
- Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and fragmentation patterns .
Basic: How is preliminary biological activity screened, and what assays are recommended?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Molecular Docking : Predict binding affinity to targets like DNA gyrase or topoisomerase IV using AutoDock Vina .
Advanced: How can computational methods elucidate reaction mechanisms and optimize pathways?
Methodological Answer:
- Quantum Chemical Calculations :
- Machine Learning : Train models on reaction databases to predict optimal conditions (solvent, catalyst) and reduce trial-and-error .
Advanced: How to resolve contradictions in reported biological activity or synthetic yields?
Methodological Answer:
- Reproducibility Checks :
- Meta-Analysis : Compare datasets across studies to identify outliers (e.g., atypical MIC values due to assay pH differences) .
Advanced: What methodologies assess the compound’s photophysical properties for material science applications?
Methodological Answer:
- UV-Vis Spectroscopy : Measure λₐᵦₛ (250–400 nm) to identify π→π* transitions in the quinoline core .
- Fluorescence Spectroscopy : Quantify quantum yield (Φ) in solvents of varying polarity to study solvatochromism .
- TD-DFT Calculations : Correlate experimental spectra with theoretical electronic transitions .
Advanced: How to address regioselectivity challenges in functionalizing the dioxinoquinoline core?
Methodological Answer:
- Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer electrophilic substitution .
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during synthesis .
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature to favor desired regioisomers (e.g., lower temps for kinetic products) .
Advanced: What strategies enhance compound stability under physiological or storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
